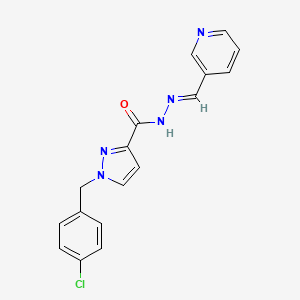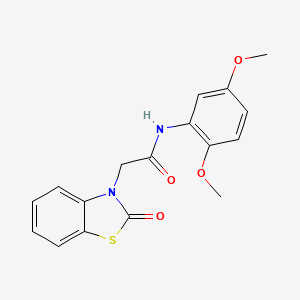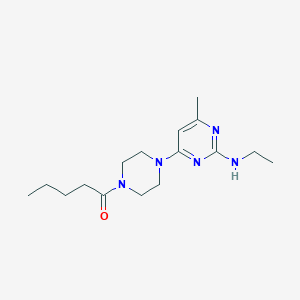
N-(3,4-difluorophenyl)-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of furamide derivatives and related compounds are significant due to their potential applications in various fields of chemistry and materials science. Such compounds often exhibit unique physical and chemical properties, making them subjects of interest for the synthesis of high-performance materials.
Synthesis Analysis
The synthesis of complex organic compounds like "N-(3,4-difluorophenyl)-2-methyl-3-furamide" involves multi-step chemical reactions, starting from basic organic or inorganic substances. For example, the synthesis of hexafluoro-containing diamine monomers from hexafluoroacetone sesquihydrate and xylenols represents a similar approach to synthesizing complex molecules (Liaw et al., 2001).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are essential for determining the molecular structure of compounds. Studies on similar furamide derivatives have revealed insights into their molecular geometry, intermolecular interactions, and the influence of substituents on their structural arrangement (Hehir & Gallagher, 2023).
Chemical Reactions and Properties
The chemical behavior of such compounds under various conditions, including their reactivity towards different reagents, can be analyzed through experimental and theoretical studies. For instance, the synthesis and reactivity of N-(difluorophenyl)benzamides with different substituents have been explored, highlighting the effects of fluorine on molecular interactions and aggregation (Mocilac et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and glass transition temperatures, are crucial for understanding the material characteristics of the synthesized compounds. Research on polyamides and polyimides based on similar structures provides valuable data on these aspects (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, functional group transformations, and stability under various chemical environments, are essential for the application of such compounds in synthesis and material science. The enzymatic polymerization of furan derivatives for creating sustainable materials showcases the exploration of chemical properties for practical applications (Jiang et al., 2015).
Aplicaciones Científicas De Investigación
Environmental Degradation and Monitoring
One key area of application is the environmental degradation and monitoring of polyfluoroalkyl chemicals. These chemicals, which include N-(3,4-difluorophenyl)-2-methyl-3-furamide, are potential precursors to perfluoroalkyl acids (PFAAs), substances of environmental concern due to their persistence and toxicological profiles. Research into microbial degradation pathways and the environmental fate of these precursors highlights the significance of understanding how these compounds break down in nature and their potential impact on ecosystems and human health (Liu & Avendaño, 2013).
Material Engineering and Water Treatment
In material engineering and water treatment, N-(3,4-difluorophenyl)-2-methyl-3-furamide's derivatives have been explored for their potential in creating advanced materials. For instance, semi-aromatic polyamide thin-film composite membranes prepared through interfacial polymerization show promise for water treatment and desalination. These membranes' performance, including their rejection of monovalent and divalent ions and organics, is a subject of active research, underscoring the compound's relevance in developing new technologies for clean water access (Gohil & Ray, 2017).
Analytical and Environmental Chemistry
Further applications are seen in analytical and environmental chemistry, where research into polybrominated diphenyl ethers (PBDEs) and their replacements touches on compounds structurally related or analogous to N-(3,4-difluorophenyl)-2-methyl-3-furamide. These studies are crucial for understanding the environmental persistence, bioaccumulation, and potential health effects of flame retardants and related compounds, contributing to safer chemical design and regulation (Wang et al., 2013).
Polymer Science
In polymer science, the exploration of xylan derivatives and their application in creating new polymers and functional materials indicates the broad utility of N-(3,4-difluorophenyl)-2-methyl-3-furamide and its derivatives. Research into xylan esters, for instance, suggests potential applications ranging from drug delivery to the development of new materials with specific properties, further highlighting the compound's significance in scientific research and industrial applications (Petzold-Welcke et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-7-9(4-5-17-7)12(16)15-8-2-3-10(13)11(14)6-8/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEICXOMPCKJBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-methylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)


![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)
![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)
![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)